5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2/c1-17(2)12-14-6-5-8(16-12)7-15-11(18)9-3-4-10(13)19-9/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGONVQWDAMIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 325.16 g/mol. Its structure includes a bromine atom, a furan ring, and a pyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrN4O2 |
| Molecular Weight | 325.16 g/mol |
| CAS Number | 1797658-03-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways, particularly in breast cancer cell lines such as MCF-7.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, further contributing to its anti-cancer properties.
Antitumor Activity
In vitro studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 9.46 μM, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
- A549 (Lung Cancer) : The compound also showed moderate activity against A549 cells with IC50 values suggesting selective toxicity towards cancerous cells over normal fibroblasts .
Case Studies
-
Study on MCF-7 Cells : A recent investigation revealed that treatment with this compound led to increased levels of caspase 9, indicating activation of the intrinsic apoptotic pathway.
- Results :
- Caspase 9 Level: 27.13 ± 0.54 ng/mL post-treatment.
- Control (Staurosporine): 19.011 ± 0.40 ng/mL.
- Results :
- Toxicity Assessment : In vivo studies on Kunming mice demonstrated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Comparative Analysis
The biological activity of this compound can be compared with other pyrimidine derivatives known for their anticancer properties:
| Compound | IC50 (μM) MCF-7 | Mechanism of Action |
|---|---|---|
| This compound | 9.46 | EGFR inhibition, apoptosis induction |
| 5-Fluorouracil | 17.02 | Antimetabolite |
| Other Pyrimidine Derivative X | Varies | Specific kinase inhibition |
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
The target compound shares structural similarities with several heterocyclic systems but differs in substituent placement and functional groups:
Key Observations :
- Pyrimidine vs. Benzothiophene/Pyridopyrimidinone: The target’s pyrimidine ring is smaller and more electron-deficient than benzothiophene () or pyridopyrimidinone (), which may influence target selectivity.
Solubility and logP
- Target Compound: The dimethylamino group (pKa ~8–10) enhances water solubility at physiological pH, unlike the sulfonyl group in (logP likely higher due to hydrophobic piperidine).
- : A related compound (C₁₈H₂₂BrN₃O₂, MW 392.3) lacks solubility data but shares a dimethylamino group, suggesting comparable bioavailability.
Thermodynamic and Stability Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
